Flagranone A

Description

This compound has been reported in Arthrobotrys flagrans with data available.

isolated from Duddingtonia flagrans; structure in first source

Properties

Molecular Formula |

C26H32O7 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

[6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate |

InChI |

InChI=1S/C26H32O7/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-23(32-20(6)28)26-22(29)14-21(15-31-19(5)27)24(30)25(26)33-26/h8-9,11-14,23,25H,7,10,15H2,1-6H3/b12-8+,17-11+,18-13+ |

InChI Key |

PJRVHWMZLRRRMF-ZQEGAJDDSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)C)C)C |

Synonyms |

flagranone A |

Origin of Product |

United States |

Foundational & Exploratory

Flagranone A: A Comprehensive Technical Guide to its Natural Source and Associated Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flagranone A is a sesquiterpenoid natural product belonging to the farnesylated cyclohexenoxide class of compounds. Its sole identified natural source to date is the nematode-trapping fungus Duddingtonia flagrans (synonymous with Arthrobotrys flagrans). This document provides a detailed overview of this compound, including its chemical properties, natural origin, and the methodologies for its isolation and characterization. Furthermore, it explores the potential biological activities and the putative biosynthetic pathway of this fungal metabolite. The information presented herein is intended to serve as a valuable resource for researchers interested in the discovery and development of new natural products.

Introduction

The exploration of fungal secondary metabolites continues to be a fertile ground for the discovery of novel bioactive compounds with potential applications in medicine and agriculture. Among these, the nematode-trapping fungi represent a unique ecological group known to produce a diverse array of natural products to facilitate their predatory lifestyle. This compound, a sesquiterpenoid, was first reported from the carnivorous fungus Duddingtonia flagrans. Structurally, it is part of the oligosporon group, which is characterized by a farnesylated cyclohexenoxide core. This guide provides an in-depth look at the natural sourcing and technical data associated with this compound.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₇ | PubChem |

| Molecular Weight | 456.5 g/mol | PubChem |

| IUPAC Name | [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate | PubChem |

| Chemical Class | Sesquiterpenoid (Farnesylated cyclohexenoxide) | Anderson et al., 1999[1] |

| Natural Source | Duddingtonia flagrans (Arthrobotrys flagrans) | Anderson et al., 1999[1] |

Natural Source: Duddingtonia flagrans

Duddingtonia flagrans, a member of the Orbiliaceae family, is a fascinating carnivorous fungus renowned for its ability to form adhesive three-dimensional nets to trap and consume nematodes. This predatory fungus is a rich source of bioactive secondary metabolites, which are believed to play a role in its unique ecological niche. The production of this compound, along with its analogs Flagranone B and C, is a notable characteristic of this species.

Experimental Protocols

Fungal Cultivation and Extraction

The production of this compound is achieved through the fermentation of Duddingtonia flagrans. While the original publication by Anderson et al. (1999) contains the specific details, a general methodology for the cultivation of such fungi and extraction of their metabolites can be outlined as follows:

-

Inoculation and Fermentation: A pure culture of Duddingtonia flagrans is used to inoculate a suitable liquid fermentation medium. The medium composition, temperature, pH, and aeration are critical parameters that would be optimized for maximal production of this compound.

-

Extraction: After a sufficient incubation period, the fungal biomass is separated from the culture broth by filtration. Both the mycelia and the broth are typically extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the secondary metabolites.

Isolation and Purification

The crude extract containing this compound is subjected to a series of chromatographic techniques for purification. A typical workflow is illustrated in the diagram below.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques. These methods are fundamental for the characterization of novel natural products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to establish the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls and hydroxyls.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores present in the molecule.

Biological Activity

This compound belongs to the oligosporon group of antibiotics, which are known for their antimicrobial properties. The original study by Anderson et al. (1999) reported that the flagranones exhibit antimicrobial activity similar to that of the oligosporons[1]. While specific data for this compound is limited in the public domain, the related compounds from Arthrobotrys oligospora have shown activity against various bacteria.

Given the predatory nature of the source organism, it is also plausible that this compound possesses nematicidal activity. However, dedicated studies are required to confirm this hypothesis and to determine the spectrum of activity and potency of this compound.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids in fungi is a well-established area of research. These compounds are derived from the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the key C15 precursor. The biosynthesis of the oligosporon-type sesquiterpenoids, including this compound, is believed to involve the cyclization of FPP followed by a series of oxidative rearrangements. A putative biosynthetic pathway is proposed below.

Conclusion

This compound represents an intriguing example of the chemical diversity found within the fungal kingdom, particularly from organisms with unique ecological roles like Duddingtonia flagrans. This technical guide consolidates the available information on its natural source, chemical properties, and the methodologies required for its study. Further research into the specific biological activities of this compound, especially its potential nematicidal properties, and the elucidation of its complete biosynthetic pathway, will undoubtedly provide valuable insights for the development of new therapeutic and agricultural agents.

References

Flagranone A: A Technical Guide for Researchers

An In-depth Examination of the Sesquiterpenoid Flagranone A, its Physicochemical Properties, Biological Activity, and Experimental Protocols.

Abstract

This compound is a sesquiterpenoid natural product isolated from the nematophagous fungus Duddingtonia flagrans. As a secondary metabolite, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological functions. Detailed experimental methodologies for its isolation and analysis, where available in public literature, are presented to support further research and development. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Sesquiterpenoids, a class of terpenes with a 15-carbon backbone, are known to exhibit a wide array of biological activities. This compound, a member of this class, was first identified from the fungus Duddingtonia flagrans, a microorganism recognized for its ability to trap and consume nematodes. This guide synthesizes the current knowledge on this compound, with a focus on its chemical characteristics and reported biological effects.

Chemical Identity and Physicochemical Properties

This compound is classified as a sesquiterpenoid. Its chemical structure, molecular formula, and other key identifiers have been determined and are available through public chemical databases. A summary of its physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₇ | PubChem |

| Molecular Weight | 456.5 g/mol | PubChem |

| IUPAC Name | [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate | PubChem |

| PubChem CID | 10575770 | PubChem |

Biological Activity

Antimicrobial Activity

This compound, along with its structurally related compounds Flagranone B and C, has been reported to possess antimicrobial properties. These compounds were first isolated from Duddingtonia flagrans and were noted for these effects[1][2]. In a specific strain of the fungus, Duddingtonia flagrans IAH 1297, this compound was identified as the primary secondary metabolite[3][4].

Nematicidal Potential

While direct nematicidal activity of purified this compound is not extensively documented in the available literature, its origin from a nematode-trapping fungus suggests a potential role in the fungus-nematode interaction. The broader genus Arthrobotrys, to which Duddingtonia is closely related, is known to produce various secondary metabolites with nematicidal effects.

Toxicological Assessment

In silico toxicological studies using Quantitative Structure-Activity Relationship (QSAR) models have been conducted for this compound. These computational predictions suggest that this compound is non-genotoxic[5].

Experimental Protocols

General Workflow for Fungal Metabolite Isolation

The isolation of secondary metabolites like this compound from a fungal culture typically involves a multi-step process. A generalized workflow is depicted in the diagram below.

References

An In-depth Technical Guide to the Secondary Metabolites of Arthrobotrys flagrans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arthrobotrys flagrans (also known as Duddingtonia flagrans), a nematode-trapping fungus, represents a rich source of bioactive secondary metabolites with significant potential in agriculture and pharmacology. This technical guide provides a comprehensive overview of the current knowledge regarding these compounds, with a focus on their chemical diversity, biosynthesis, and biological activities. Detailed experimental methodologies, quantitative data on nematicidal activity, and elucidated signaling pathways are presented to facilitate further research and development in this field.

Introduction

Nematode-trapping fungi are carnivorous microorganisms that have evolved sophisticated mechanisms to capture and digest nematodes. A key component of their predatory lifestyle is the production of a diverse array of secondary metabolites. These compounds play crucial roles in luring prey, regulating the formation of trapping structures, and exhibiting direct nematicidal activity. Arthrobotrys flagrans is a prominent member of this fungal group and has been the subject of increasing research interest due to its potential as a biocontrol agent. This guide aims to consolidate the existing technical information on the secondary metabolism of A. flagrans to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and agricultural biotechnology.

Known Secondary Metabolites of Arthrobotrys flagrans

The secondary metabolite profile of Arthrobotrys flagrans is characterized by both volatile and non-volatile compounds, many of which exhibit significant biological activity.

Volatile Organic Compounds (VOCs) with Nematicidal Activity

A. flagrans produces a blend of volatile organic compounds (VOCs) that have been shown to be toxic to nematodes. Gas chromatography-mass spectrometry (GC-MS) analysis of the VOCs from D. flagrans has led to the identification of 52 metabolites. Among these, three compounds have been confirmed to possess significant nematicidal activity against the root-knot nematode Meloidogyne incognita[1][2].

-

Cyclohexanone: A cyclic ketone.

-

Cyclohexanol: A cyclic alcohol.

-

Cyclohexanamine: A cyclic amine.

These VOCs not only cause mortality in juvenile nematodes but also inhibit the hatching of nematode eggs[1][2]. Cyclohexanamine has demonstrated the highest nematicidal efficacy[1][2].

Non-Volatile Polyketides: Regulators of Morphogenesis

A. flagrans synthesizes a series of polyketide-derived compounds that act as morphogens, regulating the formation of its nematode-trapping structures.

-

6-Methylsalicylic Acid (6-MSA): This volatile polyketide serves a dual role. It acts as a chemoattractant, luring nematodes towards the fungal mycelium[3]. Additionally, it functions as an inhibitor of trap formation, preventing the energy-intensive development of traps in the absence of prey[3]. The biosynthesis of 6-MSA is carried out by a polyketide synthase known as ArtA[3].

-

Arthrosporols: These compounds are downstream products of the 6-MSA biosynthetic pathway and also act as inhibitors of trap formation[3][4]. The presence of nematodes triggers a signaling cascade that downregulates the biosynthesis of both 6-MSA and arthrosporols, thereby inducing the formation of adhesive traps[3][4]. While the complete structures of arthrosporols from A. flagrans are not fully detailed in the available literature, related compounds, arthrosporols A-C, have been characterized from the closely related fungus Arthrobotrys oligospora[5]. These compounds possess a unique hybrid carbon skeleton composed of an epoxy-cyclohexenol fused with a monocyclic sesquiterpenol[5].

Quantitative Data on Biological Activity

The nematicidal activity of the key volatile secondary metabolites from Duddingtonia flagrans against Meloidogyne incognita has been quantified, as summarized in the table below.

| Compound | Concentration (µM) | Time (hours) | Mortality Rate (%) | Reference |

| Cyclohexanamine | 8.71 | 12 | 97.93 | [1] |

Table 1: Nematicidal Activity of Duddingtonia flagrans Volatile Organic Compounds against Meloidogyne incognita

Furthermore, these VOCs have been shown to inhibit the hatching of M. incognita eggs. At a concentration of 26.14 µM, cyclohexanamine reduced the number of hatched juveniles per egg mass to just 8.44 after three days[1].

Biosynthesis of Secondary Metabolites

Biosynthesis of 6-Methylsalicylic Acid and Arthrosporols

The biosynthesis of 6-MSA and arthrosporols in A. flagrans is initiated by the polyketide synthase ArtA[3]. This enzyme catalyzes the condensation of acetyl-CoA with three molecules of malonyl-CoA to produce 6-MSA[6]. Further enzymatic modifications, which are spatially separated from the initial synthesis, convert 6-MSA into arthrosporols in older hyphae[3]. The genes responsible for these subsequent steps are co-located with artA in a biosynthetic gene cluster[7]. The presence of nematodes leads to the downregulation of the expression of these genes, thus halting the production of these trap-inhibiting morphogens[3].

Putative Biosynthesis of Nematicidal VOCs

The biosynthetic origins of cyclohexanone, cyclohexanol, and cyclohexanamine in A. flagrans have not yet been elucidated. In other microorganisms, the biosynthesis of such cyclic compounds can occur through various metabolic pathways, including the shikimate pathway or the degradation of aromatic compounds. Further genomic and transcriptomic studies are required to identify the biosynthetic gene clusters responsible for the production of these nematicidal VOCs in A. flagrans.

Signaling Pathways Regulating Secondary Metabolism

The switch from a saprophytic to a predatory lifestyle, which involves the modulation of secondary metabolite production, is tightly regulated by complex signaling pathways in A. flagrans.

G-Protein Coupled Receptor (GPCR) Signaling

A key signaling cascade is initiated by the detection of nematode-derived pheromones called ascarosides[8]. A. flagrans possesses a G-protein coupled receptor (GPCR), GprC, which acts as a sensor for these ascarosides[8]. Upon binding of ascarosides, GprC, in conjunction with the G-protein alpha subunit GasA, triggers a downstream signaling cascade[8]. This signaling reprograms the fungal cell, leading to the downregulation of the artA gene cluster and consequently, the cessation of 6-MSA and arthrosporol production[3]. This, in turn, initiates the formation of adhesive traps[3][8]. This GPCR-mediated pathway is a critical control point in the regulation of secondary metabolism and morphogenesis in A. flagrans.

Experimental Protocols

Fungal Culture and Extraction of Secondary Metabolites

-

Culture Conditions: Duddingtonia flagrans can be cultured on various media, such as cornmeal agar, to support mycelial growth and chlamydospore production[9]. For the production of volatile secondary metabolites, cultures can be grown on a suitable solid medium in sealed vessels to allow for headspace collection[2]. Liquid cultures can also be employed for the extraction of non-volatile metabolites.

-

Extraction of Volatile Organic Compounds (VOCs):

-

Culture D. flagrans on a solid medium in a sealed flask for a specified period (e.g., 14 days)[2].

-

Utilize a headspace solid-phase microextraction (SPME) fiber to adsorb the volatile compounds from the culture headspace.

-

Desorb the collected VOCs from the SPME fiber in the injection port of a gas chromatograph for analysis.

-

-

Extraction of Non-Volatile Secondary Metabolites:

-

Grow D. flagrans in a liquid medium or on a solid medium.

-

Harvest the fungal mycelium and/or the culture filtrate.

-

Perform solvent extraction of the mycelium and/or filtrate using appropriate organic solvents such as ethyl acetate or methanol.

-

Concentrate the crude extract under reduced pressure for further purification.

-

Analytical Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS) for VOCs:

-

Separate the desorbed VOCs on a suitable GC column (e.g., a non-polar or mid-polar column).

-

Employ a temperature gradient program to achieve optimal separation of the compounds.

-

Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and retention indices.

-

Quantify the compounds using external or internal standards.

-

-

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Metabolites:

-

Dissolve the crude extract in a suitable solvent.

-

Separate the compounds on a reverse-phase HPLC column (e.g., C18) using a gradient of water and an organic solvent (e.g., acetonitrile or methanol).

-

Detect the compounds using a diode array detector (DAD) or a mass spectrometer (LC-MS).

-

Isolate individual compounds using preparative HPLC for structural elucidation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compounds in a deuterated solvent.

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure of the isolated metabolites.

-

Conclusion and Future Perspectives

Arthrobotrys flagrans is a promising source of bioactive secondary metabolites with clear applications in the development of novel nematicides. The identified VOCs and the morphogenic polyketides represent key targets for further investigation. Future research should focus on:

-

Comprehensive Metabolomic Profiling: Utilizing advanced analytical techniques to generate a complete inventory of the secondary metabolites produced by A. flagrans under various culture conditions.

-

Elucidation of Biosynthetic Pathways: Identifying and characterizing the biosynthetic gene clusters responsible for the production of all key bioactive compounds.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the relationship between the chemical structures of the identified compounds and their nematicidal activity to guide the synthesis of more potent analogues.

-

Optimization of Production: Developing fermentation strategies to enhance the yield of desired bioactive metabolites for commercial applications.

A deeper understanding of the secondary metabolism of Arthrobotrys flagrans will undoubtedly pave the way for the development of effective and environmentally friendly solutions for the management of plant-parasitic nematodes.

References

- 1. Pathogenicity and Volatile Nematicidal Metabolites from Duddingtonia flagrans against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatal attraction of Caenorhabditis elegans to predatory fungi through 6-methyl-salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Egh16-like virulence factor TrsA of the nematode-trapping fungus Arthrobotrys flagrans facilitates intrusion into its host Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Production of 6-methylsalicylic acid by expression of a fungal polyketide synthase activates disease resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GprC of the nematode-trapping fungus Arthrobotrys flagrans activates mitochondria and reprograms fungal cells for nematode hunting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulating Duddingtonia flagrans chlamydospore production through dehydration - PMC [pmc.ncbi.nlm.nih.gov]

Homologs of Flagranone A (Modeled after Austinoids) in Other Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Flagranone A" represents a novel or yet-to-be-widely-characterized fungal meroterpenoid, this technical guide leverages the extensive research on a closely related and well-understood family of fungal metabolites: the austinoids. Austin, first isolated from Aspergillus ustus in 1976, serves as the progenitor of a diverse class of over 100 known meroterpenoids.[1][2][3][4] This guide will use the austinoid family as a proxy for "this compound" to provide a comprehensive overview of its potential homologs, their biological activities, the methodologies for their study, and their biosynthetic origins.

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, partially derived from the terpenoid pathway.[1][5] Fungal meroterpenoids, including the austinoids, exhibit a remarkable diversity of complex chemical structures and a wide array of significant biological activities, such as insecticidal, anti-inflammatory, cytotoxic, antibacterial, and enzyme-inhibitory effects.[1][2][3][6][7] The primary producers of austin-type meroterpenoids (ATMTs) are fungi belonging to the genera Penicillium and Aspergillus.[1][2][3]

This guide presents a summary of known austinoid homologs, their biological activities in a structured format, detailed experimental protocols for their isolation and characterization, and a visualization of their biosynthetic pathway.

Quantitative Data on Biological Activities of Austinoid Homologs

The following table summarizes the reported biological activities of a selection of austinoid homologs, providing a comparative overview of their potency.

| Compound | Fungal Source | Biological Activity | IC50 Value | Reference |

| Austin | Aspergillus ustus | Insecticidal (against Helicoverpa armigera) | - | [1] |

| Dehydroaustin | Penicillium sp. MG-11 | Acetylcholinesterase Inhibition | 0.40 µM | [6] |

| Isoaustinol | Aspergillus sp. 16-5c | Acetylcholinesterase Inhibition | 2.50 µM | [6] |

| Dehydroaustinol | Penicillium sp. MG-11 | Acetylcholinesterase Inhibition | 3.00 µM | [6] |

| Penicianstinoid C | Penicillium sp. TGM112 | Insecticidal (against Helicoverpa armigera larvae) | 100 µg/mL | [1] |

| Isoaustinone | Aspergillus variecolor | Larvicidal (against Aedes aegypti) | LC50 = 2.9 ppm | [1] |

| Asperaustin B | Aspergillus sp. | Anti-inflammatory (NO production in RAW264.7 cells) | 48.04 ± 2.51 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of austinoid-type fungal meroterpenoids.

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate the fungal strain and extract the secondary metabolites for further analysis.

Materials:

-

Fungal strain (e.g., Aspergillus or Penicillium species)

-

Solid or liquid culture medium (e.g., Potato Dextrose Agar/Broth, Yeast Extract Sucrose Agar)

-

Erlenmeyer flasks or Petri dishes

-

Incubator

-

Ethyl acetate

-

Rotary evaporator

-

Methanol

-

Filtration apparatus (e.g., cheesecloth, filter paper)

Procedure:

-

Inoculate the selected fungal strain onto the chosen culture medium in Erlenmeyer flasks (for liquid culture) or Petri dishes (for solid culture).

-

Incubate the culture at a controlled temperature (typically 25-28 °C) for a specified period (e.g., 14-21 days) in stationary or shaking conditions.

-

For solid cultures, dice the agar and submerge it in ethyl acetate. For liquid cultures, centrifuge to separate the mycelia from the broth and extract both with ethyl acetate.

-

Agitate the mixture for several hours to ensure thorough extraction.

-

Filter the mixture to remove fungal biomass.

-

Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in methanol for subsequent fractionation and purification.

Isolation and Purification of Austinoid Homologs

Objective: To isolate individual austinoid compounds from the crude fungal extract.

Materials:

-

Crude extract dissolved in methanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

C18 reversed-phase HPLC column

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)

Procedure:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.

-

Further purify the fractions containing compounds of interest using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform final purification of the isolated compounds using reversed-phase HPLC with a C18 column and a suitable mobile phase, typically a gradient of methanol-water or acetonitrile-water.

-

Collect the peaks corresponding to individual compounds and evaporate the solvent to obtain the pure austinoid homologs.

Structural Characterization

Objective: To determine the chemical structure of the isolated compounds.

Materials:

-

Purified austinoid homologs

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (e.g., High-Resolution Electrospray Ionization Mass Spectrometry - HRESIMS)

-

X-ray diffractometer (for single crystal X-ray analysis)

Procedure:

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the planar structure and assign proton and carbon signals.

-

Obtain HRESIMS data to determine the molecular formula of the compounds.

-

If suitable crystals can be grown, perform single-crystal X-ray diffraction analysis to unambiguously determine the absolute configuration.

Biological Activity Assays (Example: Acetylcholinesterase Inhibition Assay)

Objective: To evaluate the enzyme inhibitory activity of the isolated austinoid homologs.

Materials:

-

Purified austinoid homologs

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

-

Phosphate buffer

-

96-well microplate reader

-

Positive control (e.g., Huperzine A)[6]

Procedure:

-

Prepare solutions of the test compounds, AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the buffer, test compound solution (at various concentrations), and AChE solution.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate (ATCI) and the chromogenic reagent (DTNB).

-

Monitor the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the inhibition percentage against the compound concentration.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Austinoids

The biosynthesis of austinoids involves a complex series of enzymatic reactions, starting from the assembly of a polyketide precursor and its subsequent modification through prenylation, oxidation, and cyclization steps. The genes responsible for this pathway are typically found in biosynthetic gene clusters within the fungal genome.[5][8][9][10][11]

Caption: Proposed biosynthetic pathway for austinoid meroterpenoids.

Experimental Workflow for Homolog Discovery

The following diagram illustrates a typical workflow for the discovery and characterization of novel austinoid homologs from fungal sources.

Caption: Experimental workflow for fungal meroterpenoid homolog discovery.

The study of this compound and its homologs, through the lens of the well-established austinoid family, offers significant opportunities for the discovery of novel bioactive compounds. The structural diversity within this class of fungal meroterpenoids, coupled with their varied and potent biological activities, makes them attractive candidates for drug development programs. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore the chemical diversity of these fascinating natural products, elucidate their biosynthetic pathways, and unlock their therapeutic potential. Future research, including the application of synthetic biology and metabolic engineering techniques, holds the promise of generating novel, high-value "unnatural" homologs with enhanced properties.

References

- 1. Austin-Type Meroterpenoids from Fungi Reported in the Last Five Decades: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Austin-Type Meroterpenoids from Fungi Reported in the Last Five Decades: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Austin-Type Meroterpenoids from Fungi Reported in the Last Five Decades: A Review [agris.fao.org]

- 5. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, austinol and dehydroaustinol in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rewiring of the Austinoid Biosynthetic Pathway in Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Flagranone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagranone A is a sesquiterpenoid and the primary secondary metabolite produced by the nematophagous fungus Duddingtonia flagrans, particularly strain IAH 1297. This compound, along with its structurally related counterparts Flagranone B and C, has demonstrated antimicrobial activities and is of significant interest for its potential therapeutic applications. As a natural product derived from a fungus known for its predatory action against parasitic nematodes, this compound is a focal point for research into novel anti-infective and antiparasitic agents.

This document provides a comprehensive guide to the extraction of this compound from Duddingtonia flagrans cultures. The protocols outlined below are based on established methods for the isolation of secondary metabolites from fungal sources and are intended to serve as a foundational methodology for researchers.

Data Presentation

Currently, specific quantitative data regarding the yield of this compound from Duddingtonia flagrans cultures through various extraction methods is not extensively detailed in publicly available literature. The tables below are structured to accommodate data from future experimental work, allowing for a direct comparison of different extraction parameters.

Table 1: Comparison of Solvent Efficiency for this compound Extraction

| Solvent System | Extraction Method | Temperature (°C) | Extraction Time (hours) | Yield of Crude Extract ( g/100g biomass) | Purity of this compound in Crude Extract (%) |

| Ethyl Acetate | Maceration | 25 | 48 | Data to be determined | Data to be determined |

| Dichloromethane | Maceration | 25 | 48 | Data to be determined | Data to be determined |

| Methanol | Maceration | 25 | 48 | Data to be determined | Data to be determined |

| Cyclohexane | Soxhlet | 69 | 24 | Data to be determined | Data to be determined |

| Acetone | Ultrasonic | 40 | 2 | Data to be determined | Data to be determined |

Table 2: Optimization of Extraction Conditions for this compound

| Parameter | Variation 1 | Variation 2 | Variation 3 | Resulting Yield (mg/g) |

| Particle Size | Fine Powder | Coarse Powder | Whole Biomass | Data to be determined |

| Solid-to-Liquid Ratio | 1:10 | 1:20 | 1:30 | Data to be determined |

| Extraction Time (hours) | 12 | 24 | 48 | Data to be determined |

| Temperature (°C) | 25 | 40 | 60 | Data to be determined |

Experimental Protocols

The following protocols describe the key steps for the cultivation of Duddingtonia flagrans and the subsequent extraction and purification of this compound.

Protocol 1: Cultivation of Duddingtonia flagrans

Objective: To produce a sufficient biomass of Duddingtonia flagrans for the extraction of this compound.

Materials:

-

Duddingtonia flagrans culture (e.g., strain IAH 1297)

-

Solid substrate (e.g., moistened grain, rice, or wheat bran)

-

Autoclavable culture vessels (e.g., flasks or bags)

-

Incubator

Procedure:

-

Substrate Preparation: Moisten the chosen solid substrate with an appropriate amount of water. The optimal moisture content will vary depending on the substrate but should be sufficient to support fungal growth without becoming waterlogged.

-

Sterilization: Autoclave the moistened substrate in the culture vessels to ensure sterility.

-

Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the sterilized substrate with a starter culture of Duddingtonia flagrans.

-

Incubation: Incubate the inoculated substrate under controlled conditions of temperature and humidity. Optimal conditions for D. flagrans growth are typically around 25°C.

-

Harvesting: After a sufficient incubation period (typically several weeks), when the fungus has fully colonized the substrate, harvest the fungal biomass.

-

Drying and Grinding: Dry the harvested biomass (e.g., by freeze-drying or air-drying at a low temperature) and then grind it into a fine powder to increase the surface area for extraction.

Protocol 2: Extraction of this compound

Objective: To extract this compound from the fungal biomass.

Materials:

-

Dried and powdered Duddingtonia flagrans biomass

-

Extraction solvent (e.g., ethyl acetate, dichloromethane, or methanol)

-

Erlenmeyer flasks or beakers

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Maceration: a. Suspend the powdered biomass in the chosen extraction solvent in a flask at a solid-to-liquid ratio of approximately 1:10 (w/v). b. Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24-48 hours. c. Separate the solvent from the solid residue by filtration. d. Repeat the extraction process with fresh solvent two to three more times to ensure complete extraction.

-

Solvent Evaporation: a. Combine all the solvent extracts. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

Objective: To isolate pure this compound from the crude extract.

Materials:

-

Crude extract of Duddingtonia flagrans

-

Silica gel for column chromatography

-

A series of solvents with increasing polarity for elution (e.g., hexane, ethyl acetate, and methanol mixtures)

-

Glass column for chromatography

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system (for final purification, if necessary)

Procedure:

-

Column Chromatography: a. Prepare a silica gel column packed in a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. c. Apply the adsorbed extract to the top of the prepared column. d. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).

-

Fraction Collection and Analysis: a. Collect the eluate in fractions using a fraction collector. b. Monitor the separation of compounds in the fractions by thin-layer chromatography (TLC). c. Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Final Purification (if required): a. For higher purity, subject the pooled fractions to further purification using preparative high-performance liquid chromatography (HPLC).

Visualizations

Diagram 1: General Workflow for this compound Extraction

Caption: A generalized workflow for the extraction and purification of this compound.

Diagram 2: Potential Signaling Pathways for Sesquiterpenoid Bioactivity

While specific signaling pathways for this compound are yet to be elucidated, sesquiterpenoids from fungal sources are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. These activities are often mediated through key cellular signaling pathways.

Caption: Hypothetical signaling pathways potentially modulated by fungal sesquiterpenoids.

Application Notes and Protocols: Isolation and Purification of Flagranone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagranone A is a sesquiterpenoid natural product isolated from the nematode-trapping fungus Duddingtonia flagrans (also known as Arthrobotrys flagrans).[1][2] It belongs to a class of compounds known as cyclohexenoxide antibiotics.[1] Possessing a unique chemical structure, this compound has garnered interest for its potential biological activities, particularly its antimicrobial and nematicidal properties.[1][3] These application notes provide a detailed protocol for the isolation and purification of this compound from fungal culture, based on established methodologies. The included data and workflows are intended to guide researchers in obtaining this compound for further investigation and drug development endeavors.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₂O₇ |

| Molecular Weight | 456.5 g/mol |

| Class | Sesquiterpenoid, Cyclohexenoxide Antibiotic |

| Source Organism | Duddingtonia flagrans (Arthrobotrys flagrans) |

| Appearance | Colorless Oil |

Experimental Protocols

The following protocols are derived from the foundational work on the isolation of this compound.

Fermentation of Duddingtonia flagrans

This protocol outlines the cultivation of Duddingtonia flagrans to produce this compound.

Materials:

-

Duddingtonia flagrans culture (strain MST-106447 or equivalent)

-

Agar slants (e.g., Potato Dextrose Agar)

-

Seed culture medium (e.g., ATCC medium 172)

-

Production culture medium (e.g., ATCC medium 172)

-

Sterile baffled flasks (250 mL and 2 L)

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Aseptically transfer a portion of the Duddingtonia flagrans mycelia from an agar slant to a 250 mL baffled flask containing 50 mL of sterile seed culture medium.

-

Seed Culture Incubation: Incubate the flask on a rotary shaker at 200 rpm for 72 hours at 28°C.

-

Production Culture Inoculation: Use the seed culture to inoculate 2 L baffled flasks, each containing 500 mL of production medium, with a 5% (v/v) inoculum.

-

Production Fermentation: Incubate the production flasks on a rotary shaker at 200 rpm for 14 days at 28°C.

Extraction of this compound

This protocol describes the extraction of the crude metabolite mixture containing this compound from the fungal culture.

Materials:

-

Fermentation broth from Protocol 1

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Rotary evaporator

-

Large filtration apparatus

Procedure:

-

Mycelial Filtration: At the end of the fermentation period, harvest the culture broth. Add diatomaceous earth to the whole broth (approximately 5% w/v) to aid in filtration.

-

Solvent Extraction: Filter the mixture and extract the filtrate and the mycelial cake with an equal volume of ethyl acetate. Repeat the extraction process three times.

-

Concentration: Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude oily residue.

Purification of this compound

This protocol details the chromatographic purification of this compound from the crude extract.

Materials:

-

Crude extract from Protocol 2

-

Silica gel (for column chromatography)

-

Solvents for chromatography: n-hexane, ethyl acetate, dichloromethane, methanol

-

High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)

-

Fractions collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in n-hexane.

-

Apply the adsorbed crude extract to the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the elution of compounds by TLC.

-

Combine fractions containing this compound based on TLC analysis.

-

-

Semi-Preparative HPLC:

-

Concentrate the combined fractions from the silica gel column.

-

Dissolve the residue in a suitable solvent (e.g., methanol).

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with an isocratic or gradient solvent system (e.g., methanol/water or acetonitrile/water) to separate this compound from other components.

-

Collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

Concentrate the collected HPLC fraction to obtain pure this compound as a colorless oil.

-

Confirm the identity and purity of the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Quantitative Data Summary

| Parameter | Result |

| Fermentation Scale | 20 Liters |

| Crude Extract Yield | 5.8 g |

| Purified this compound Yield | 40 mg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.15 (d, J=15.5 Hz, 1H), 6.41 (dd, J=15.5, 11.0 Hz, 1H), 6.18 (d, J=11.0 Hz, 1H), 5.95 (s, 1H), 5.72 (d, J=9.8 Hz, 1H), 5.12 (t, J=7.0 Hz, 1H), 4.70 (d, J=12.5 Hz, 1H), 4.55 (d, J=12.5 Hz, 1H), 3.55 (d, J=3.0 Hz, 1H), 3.45 (d, J=3.0 Hz, 1H), 2.50-2.60 (m, 2H), 2.10 (s, 3H), 2.05 (s, 3H), 1.95-2.05 (m, 2H), 1.88 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 195.1, 192.5, 170.2, 169.8, 145.2, 142.1, 138.5, 135.2, 131.8, 128.5, 124.1, 122.8, 68.5, 62.1, 58.5, 56.2, 39.7, 26.4, 25.7, 20.9, 20.8, 17.7, 16.5, 16.2 |

| High-Resolution Mass Spec (m/z) | [M+Na]⁺ calculated for C₂₆H₃₂O₇Na: 479.2046; found: 479.2043 |

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Potential applications of this compound based on its biological activities.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable antimicrobial and nematicidal activities.[1][3] As a cyclohexenoxide antibiotic, its mechanism of action may involve the disruption of cellular processes in target organisms. While specific signaling pathways for this compound have not been elucidated, compounds with similar structural motifs often exert their effects through mechanisms such as:

-

Inhibition of Key Enzymes: The electrophilic nature of the epoxide and enone functionalities present in this compound suggests potential covalent modification of nucleophilic residues in essential enzymes, leading to their inactivation.

-

Disruption of Cell Membranes: The lipophilic side chain of this compound may facilitate its interaction with and disruption of the integrity of microbial or nematode cell membranes, leading to leakage of cellular contents and cell death.

-

Induction of Oxidative Stress: The compound could potentially interfere with cellular redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to proteins, lipids, and nucleic acids.

Further research is required to delineate the precise molecular targets and signaling pathways affected by this compound. Its demonstrated bioactivities make it a compelling candidate for development as a novel antibiotic or as a bio-nematicide for agricultural applications. The protocols provided herein offer a robust starting point for researchers to obtain this promising natural product for further investigation into its therapeutic and practical potential.

References

Application Notes and Protocols for the Proposed Synthesis of Flagranone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flagranone A is a sesquiterpenoid natural product isolated from the fungus Arthrobotrys flagrans. It possesses a unique chemical architecture characterized by a highly unsaturated C15-terpenoid side chain attached to a bicyclic epoxyquinone core. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed retrosynthetic analysis and detailed, plausible synthetic protocols for the assembly of this compound. The proposed strategy is based on a convergent approach, involving the separate synthesis of two key fragments—the sesquiterpenoid side chain and the epoxyquinone core—followed by their strategic coupling. The experimental protocols provided for the synthesis of these fragments are based on established methodologies for analogous chemical transformations. This document is intended to serve as a foundational guide for researchers aiming to achieve the first total synthesis of this complex natural product.

Proposed Retrosynthetic Analysis

A convergent retrosynthetic strategy for this compound is proposed, dissecting the molecule into two primary fragments: the bicyclic core 2 and the sesquiterpenoid side chain 3 . The key disconnection is the carbon-carbon bond between the bicyclic core and the terpenoid chain. This bond could be formed through a nucleophilic addition of an organometallic derivative of the side chain to an electrophilic precursor of the core, or via a cross-coupling reaction. Subsequent functional group manipulations would then yield this compound (1 ).

Caption: Proposed retrosynthetic analysis of this compound.

Synthesis of the Bicyclic Epoxyquinone Core (Fragment 2)

The synthesis of the functionalized 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione core can be envisioned starting from a commercially available quinone, such as p-benzoquinone. The key steps would involve a Diels-Alder reaction to construct the bicyclic system, followed by stereoselective epoxidation.

Experimental Protocol: Synthesis of the Bicyclic Core

Step 1: Diels-Alder Reaction

-

To a solution of p-benzoquinone (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a diene (e.g., furan or cyclopentadiene, 1.1 eq).

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the diene, for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the bicyclo[2.2.2]octene-dione adduct.

Step 2: Epoxidation

-

Dissolve the bicyclic adduct (1.0 eq) in a chlorinated solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the epoxyquinone core.

Synthesis of the Sesquiterpenoid Side Chain (Fragment 3)

The synthesis of the highly unsaturated C15 side chain can be approached through a series of olefination and coupling reactions, starting from simpler, commercially available terpene precursors like geraniol. Stereocontrol of the double bonds is a critical aspect of this synthesis.

Experimental Protocol: Synthesis of the Sesquiterpenoid Side Chain

Step 1: Oxidation of Geraniol

-

To a stirred solution of geraniol (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC, 1.5 eq) and a small amount of Celite.

-

Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of silica gel, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain geranial.

Step 2: Horner-Wadsworth-Emmons Olefination

-

To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of a suitable phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of geranial (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to yield the extended unsaturated ester.

Further steps would involve reduction of the ester to an alcohol, conversion to a suitable leaving group (e.g., a halide or tosylate), and subsequent coupling reactions to further extend the carbon chain and introduce the remaining double bonds with the desired stereochemistry.

Proposed Coupling of Fragments and Final Steps

The crucial step in the total synthesis is the coupling of the bicyclic core 2 and the sesquiterpenoid side chain 3 . A plausible approach would be the addition of an organometallic derivative of the side chain to the ketone functionality of the bicyclic core.

Caption: Proposed coupling strategy for the synthesis of this compound.

Experimental Protocol: Proposed Coupling and Final Steps

Step 1: Formation of the Organometallic Reagent

-

To a solution of the functionalized sesquiterpenoid side chain (with a terminal halide, 1.0 eq) in anhydrous THF, add magnesium turnings (1.2 eq).

-

Initiate the Grignard reaction (e.g., with a crystal of iodine or by gentle heating).

-

Stir the reaction mixture at room temperature until the magnesium is consumed.

Step 2: Coupling Reaction

-

Cool a solution of the bicyclic epoxyquinone core (1.0 eq) in anhydrous THF to -78 °C.

-

Add the freshly prepared Grignard reagent of the side chain dropwise to the solution of the core.

-

Stir the reaction mixture at -78 °C for 1-2 hours and then allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: Dehydration and Acetylation

-

The tertiary alcohol obtained from the coupling reaction would need to be dehydrated to form the exocyclic double bond. This could be achieved using a variety of reagents such as Martin's sulfurane or by conversion to a leaving group followed by elimination.

-

The final step would be the acetylation of the primary alcohol on the side chain and any other necessary functional group manipulations to yield this compound.

Quantitative Data Summary (Hypothetical)

Since no total synthesis has been reported, the following table presents hypothetical but plausible yields and step counts for the proposed synthetic route.

| Stage | Key Transformation | Number of Steps | Hypothetical Overall Yield |

| Fragment 2 Synthesis | Diels-Alder & Epoxidation | 2 | 50-60% |

| Fragment 3 Synthesis | Chain Elongation & Functionalization | 5-7 | 15-25% |

| Coupling & Final Steps | Grignard Addition & Post-Coupling Modifications | 3-4 | 30-40% |

| Overall Proposed Synthesis | --- | 10-13 | 2-6% |

Conclusion

The proposed synthesis of this compound presents a challenging but feasible route for the construction of this complex natural product. The success of this synthesis will heavily rely on the careful execution of each step, particularly the stereocontrolled synthesis of the sesquiterpenoid side chain and the efficient coupling of the two key fragments. The protocols outlined in this document provide a solid starting point for any research group embarking on this synthetic challenge. The successful total synthesis of this compound would be a significant achievement in the field of natural product synthesis and would open avenues for the biological evaluation of this intriguing molecule and its analogues.

Application Notes and Protocols for the Analysis of Flagranone A

Introduction

Flagranone A is a sesquiterpenoid natural product isolated from the fungus Arthrobotrys flagrans.[1] Its chemical formula is C₂₆H₃₂O₇, with a molecular weight of 456.5 g/mol .[1] While detailed biological studies on this compound are limited, other metabolites from the Arthrobotrys genus have been shown to act as morphology-regulating agents, influencing fungal development, such as the formation of conidiophores and hyphal networks.[2][3] These notes provide detailed protocols for the analytical characterization and quantification of this compound using modern chromatographic and spectroscopic techniques, based on established methods for structurally similar sesquiterpenoids.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally labile sesquiterpenoids.[4] This protocol outlines a reversed-phase HPLC method coupled with Diode Array Detection (DAD) or Charged Aerosol Detection (CAD) for the quantification of this compound.

Experimental Protocol: HPLC-DAD/CAD

-

Sample Preparation:

-

Accurately weigh 10 mg of dried fungal biomass or extract containing this compound.

-

Perform extraction using 5 mL of methanol (MeOH).

-

Sonicate the sample for 30 minutes, followed by shaking for 1 hour.[5]

-

Centrifuge the mixture at 13,000 x g for 5 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or CAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For higher resolution of complex mixtures, a C30 column can also be effective.[6]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile (ACN) with 0.1% formic acid.

-

-

Gradient Elution:

-

0-5 min: 25% B

-

5-20 min: 25% to 45% B (linear gradient)

-

20-25 min: 45% B (isocratic)

-

25-35 min: 45% to 80% B (linear gradient)

-

35-40 min: 80% to 25% B (linear gradient)

-

40-50 min: 25% B (isocratic re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[7]

-

Injection Volume: 10 µL.

-

Detection:

-

DAD: Monitor at 210 nm, as many terpenoids lack strong chromophores at higher wavelengths.[6]

-

CAD: Use for universal quantification, especially if this compound lacks a suitable chromophore.

-

-

-

Quantification:

-

Prepare a calibration curve using isolated and purified this compound standard at a minimum of five concentration levels.

-

Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.

-

Quantitative Data (Representative for Sesquiterpenoids)

The following table summarizes typical performance data for the HPLC analysis of sesquiterpenoids. These values are based on validated methods for similar compounds and should be established specifically for this compound during method validation.

| Parameter | Typical Value Range | Reference |

| Linearity (r²) | > 0.999 | [8] |

| Limit of Detection (LOD) | 0.5 - 6.0 µg/mL | [9] |

| Limit of Quantitation (LOQ) | 1.6 - 19.0 µg/mL | [9] |

| Recovery | 97% - 103% | [8] |

| Precision (RSD%) | < 5% | [8] |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex matrices and for confirming its identity.

Experimental Protocol: UPLC-Q-TOF-MS/MS

-

Sample Preparation:

-

Follow the same extraction and filtration procedure as described for the HPLC protocol. Dilute the final extract if necessary to avoid detector saturation.

-

-

Instrumentation and Conditions:

-

LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A high-resolution C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.[1]

-

-

Gradient Elution:

-

0-2 min: 35% B

-

2-17 min: 35% to 98% B (linear gradient)

-

17-19 min: 98% B (isocratic)

-

19-21 min: 98% to 35% B (linear gradient for re-equilibration)

-

-

Flow Rate: 0.3 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ESI mode is typically effective for sesquiterpenoids.[1][8]

-

Source Temperature: 80°C.[1]

-

Desolvation Temperature: 450°C.[1]

-

Desolvation Gas Flow: 900 L/h (Nitrogen).[1]

-

Data Acquisition: Acquire full scan MS data from m/z 100-1000. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID) to obtain characteristic fragment ions for structural confirmation. The precursor ion for this compound would be its protonated molecule [M+H]⁺ at m/z 457.22.

-

Quantitative Data (Representative for LC-MS of Sesquiterpenoids)

This table provides typical validation parameters for LC-MS based quantification of sesquiterpenoids.

| Parameter | Typical Value Range | Reference |

| Linearity (r²) | > 0.998 | [9] |

| Limit of Detection (LOD) | 2.0 - 7.0 µg/mL | [9] |

| Limit of Quantitation (LOQ) | 6.0 - 21.0 µg/mL | [9] |

| Recovery | 74% - 90% | [9] |

| Accuracy (Error %) | < 15% | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural determination of natural products like this compound.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation:

-

A pure, isolated sample of this compound (>5 mg) is required for comprehensive NMR analysis.

-

Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[10]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for resolving complex proton and carbon signals.[10]

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR: Shows all unique carbon atoms in the molecule.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the molecule's stereochemistry.

-

-

-

Data Analysis:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate ¹H NMR signals to determine the relative number of protons.

-

Assign chemical shifts (δ) for all proton and carbon signals by systematically analyzing the 1D and 2D spectra.

-

Use HMBC and COSY correlations to connect molecular fragments and elucidate the complete structure of this compound.

-

Visualizations

Caption: General experimental workflow for the analysis of this compound.

Caption: Hypothetical biological pathway for this compound in Arthrobotrys.

References

- 1. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Morphology regulatory metabolites from Arthrobotrys oligospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Spectroscopic Analysis of Flagranone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagranone A is a sesquiterpenoid natural product isolated from the nematode-trapping fungus Arthrobotrys flagrans (also known as Duddingtonia flagrans).[1][2] As a secondary metabolite from a carnivorous fungus, this compound is of interest for its potential biological activities, which may be relevant in drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structure elucidation and characterization of such novel natural products. This document provides a comprehensive overview of the NMR data for this compound and detailed protocols for the key NMR experiments required for its analysis.

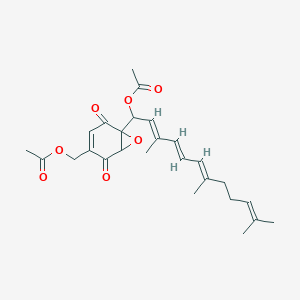

Chemical Structure

Figure 1: Chemical Structure of this compound

-

Molecular Formula: C₂₆H₃₂O₇

-

Molar Mass: 456.5 g/mol

-

IUPAC Name: [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate

¹H and ¹³C NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data is crucial for the verification of the compound's identity and for further structural studies.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | d | 2.0 |

| 4 | 6.78 | s | |

| 6 | 3.55 | d | 2.0 |

| 1' | 6.89 | d | 11.0 |

| 2' | 5.89 | d | 11.0 |

| 4' | 6.25 | dd | 15.0, 11.0 |

| 5' | 6.58 | dd | 15.0, 11.0 |

| 7' | 5.95 | d | 11.0 |

| 8' | 2.20 | m | |

| 9' | 2.05 | m | |

| 10' | 5.12 | t | 7.0 |

| 12' | 1.68 | s | |

| 13' | 1.75 | s | |

| 14' | 1.85 | s | |

| 15' | 1.60 | s | |

| 1-OAc | 2.15 | s | |

| 4-CH₂OAc | 4.75 | s | |

| 4-CH₂OAc | 2.08 | s |

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 54.2 |

| 2 | 194.5 |

| 3 | 142.1 |

| 4 | 138.8 |

| 5 | 193.8 |

| 6 | 52.8 |

| 1' | 118.9 |

| 2' | 141.2 |

| 3' | 130.5 |

| 4' | 128.5 |

| 5' | 135.2 |

| 6' | 125.1 |

| 7' | 138.1 |

| 8' | 39.8 |

| 9' | 26.5 |

| 10' | 123.5 |

| 11' | 132.1 |

| 12' | 17.7 |

| 13' | 16.2 |

| 14' | 12.5 |

| 15' | 25.7 |

| 1-OAc (C=O) | 170.2 |

| 1-OAc (CH₃) | 21.1 |

| 4-CH₂OAc (CH₂) | 61.5 |

| 4-CH₂OAc (C=O) | 170.8 |

| 4-CH₂OAc (CH₃) | 20.8 |

Experimental Protocols

The following are detailed protocols for the acquisition of 1D and 2D NMR spectra for the structural elucidation of this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample concentration available.

1. Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. 1D NMR Spectroscopy

-

¹H NMR Spectroscopy

-

Tune and shim the NMR spectrometer for the sample.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Spectroscopy

-

Tune and shim the carbon channel of the spectrometer.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

-

3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy)

-

Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).

-

Set the spectral widths in both F1 and F2 dimensions to cover the proton chemical shift range.

-

Acquire a 2D data matrix of at least 1024 x 256 data points.

-

Set the number of scans per increment to 2-4.

-

Process the data with appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

-

-

HSQC (Heteronuclear Single Quantum Coherence)

-

Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

-

Set the F2 (¹H) spectral width from -1 to 11 ppm and the F1 (¹³C) spectral width from 0 to 160 ppm.

-

Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

-

Acquire a data matrix of at least 1024 x 256 data points.

-

Set the number of scans per increment to 4-8.

-

Process the data with appropriate window functions.

-

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

-

Set the spectral widths as in the HSQC experiment.

-

Optimize the long-range coupling constant (ⁿJCH) to 8 Hz.

-

Acquire a data matrix of at least 2048 x 256 data points.

-

Set the number of scans per increment to 8-16.

-

Process the data with appropriate window functions.

-

Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structure elucidation of a novel natural product like this compound using NMR spectroscopy.

References

Application Notes & Protocols for the Mass Spectrometry of Flagranone A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of Flagranone A using mass spectrometry. This compound is a sesquiterpenoid with the molecular formula C₂₆H₃₂O₇.[1] Due to the limited direct literature on the mass spectrometry of this compound, the protocols and fragmentation patterns described herein are based on established methods for the analysis of structurally related compounds, such as flavonoids and other natural products.[2][3][4][5][6]

Introduction

This compound, a sesquiterpenoid isolated from Arthrobotrys flagrans, presents a complex chemical structure amenable to mass spectrometric analysis.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of such compounds in various matrices.[5][6] This application note outlines the recommended instrumentation, experimental procedures, and expected fragmentation patterns for the successful analysis of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

2.1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the sample matrix.

-

Extraction: For plant tissues or other biological matrices, macerate the sample in liquid nitrogen.[2][3] Extract the powdered sample with a solution of 75% methanol and 0.1% formic acid.[2]

-

Sonication and Centrifugation: Sonicate the sample for 30 minutes to ensure complete extraction, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.[2]

-

Supernatant Collection: Collect the supernatant. A second extraction of the remaining pellet can be performed to increase the yield.[2]

-

Filtration: Filter the pooled supernatant through a 0.2 µm PVDF syringe filter to remove any particulate matter before LC-MS analysis.[3]

2.2. Liquid Chromatography (LC)

Chromatographic separation is essential for isolating this compound from other components in the sample.

-

System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for optimal resolution.[2][3]

-

Column: A reverse-phase C18 column, such as a Zorbax Eclipse Plus C18 (1.8 µm, 2.1 x 50 mm), is suitable for the separation.[2][3]

-

Mobile Phase:

-

Gradient Elution: A typical gradient is as follows: 5% B (0-1 min), 60% B (1-11 min), 95% B (11-13 min), hold at 95% B (13-17 min), return to 5% B (17-19 min), and re-equilibrate at 5% B (19-20 min).[2][3]

-

Injection Volume: 5 µL[2]

2.3. Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is employed for the structural elucidation and sensitive detection of this compound.

-

Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF) is recommended.[2][3][7]

-

Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of compounds.[2][4]

-

Polarity: Both positive and negative ion modes should be evaluated, as flavonoids and related compounds can ionize in both polarities, providing complementary fragmentation information.[4][8]

-

ESI Source Parameters (Positive Mode):

-

Data Acquisition: Full scan, product ion scan, and multiple reaction monitoring (MRM) modes can be utilized for qualitative and quantitative analysis.

Data Presentation: Predicted Mass Spectral Data for this compound

The following tables summarize the predicted m/z values for this compound and its potential fragments. These are theoretical values based on the compound's structure and common fragmentation pathways observed for similar molecules.[6][9][10][11]

Table 1: Predicted Molecular Ions of this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 457.2175 |

| [M+Na]⁺ | 479.2000 |

| [M-H]⁻ | 455.2019 |

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 457.2175 | 397.2069 | CH₃COOH (Acetic Acid) | Loss of an acetyl group |

| 457.2175 | 337.1964 | 2 x CH₃COOH | Loss of both acetyl groups |

| 397.2069 | 379.1963 | H₂O (Water) | Dehydration |

| 397.2069 | 271.1647 | C₈H₁₂O (Side chain cleavage) | Cleavage of the terpene side chain |

| 337.1964 | 319.1858 | H₂O (Water) | Dehydration |

| 337.1964 | 211.0657 | C₈H₁₂O (Side chain cleavage) | Cleavage of the terpene side chain |